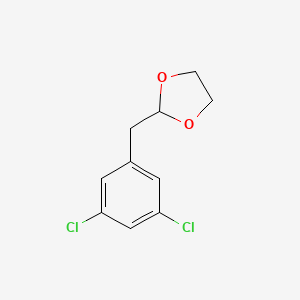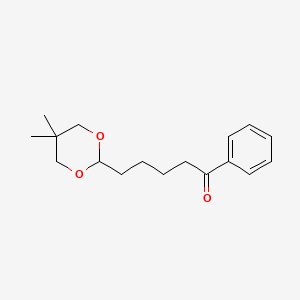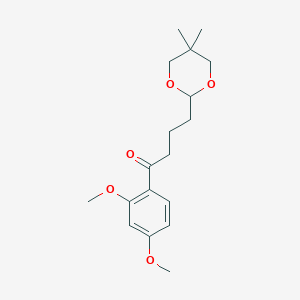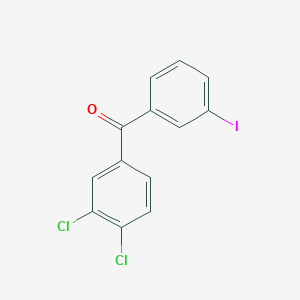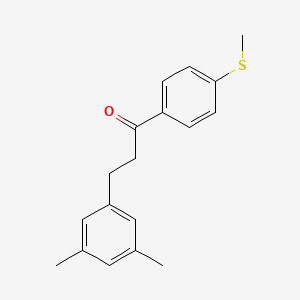
3-(3,5-Dimethylphenyl)-4'-thiomethylpropiophenone
Übersicht
Beschreibung
The compound “3-(3,5-Dimethylphenyl)-4’-thiomethylpropiophenone” seems to be a complex organic molecule. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with two methyl groups (CH3) attached at the 3rd and 5th positions. The “4’-thiomethylpropiophenone” part suggests the presence of a propiophenone group (a three-carbon chain attached to a phenyl group) with a sulfur-containing thiomethyl group .
Synthesis Analysis
While specific synthesis methods for “3-(3,5-Dimethylphenyl)-4’-thiomethylpropiophenone” were not found, related compounds have been synthesized using various methods. For instance, cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate)-type chiral selectors were synthesized by carbonate aminolysis and isocyanate chemistry .
Wissenschaftliche Forschungsanwendungen
Chiral Chromatography Stationary Phases
3,5-Dimethylphenyl isocyanate finds use in chiral chromatography. By linking with oligosaccharides and cyclodextrins, it contributes to the development of stationary phases for enantiomer separation. These phases allow researchers to separate mirror-image molecules (enantiomers) based on their spatial arrangement, which is crucial in pharmaceuticals, agrochemicals, and natural product analysis .
Organic Synthesis and Catalysts
The compound’s isocyanate group enables it to participate in organic synthesis. Researchers have employed it as a building block for constructing more complex molecules. Additionally, derivatives of 3,5-dimethylphenyl isocyanate have been investigated as ligands in transition metal catalysts. For instance, Tris[(tert-butyl)(3,5-dimethylphenyl)amino]molybdenum(III) serves as a versatile catalyst in various chemical reactions.
Analytical Chemistry
Researchers employ 3,5-dimethylphenyl isocyanate as a derivatizing agent in analytical chemistry. It reacts with functional groups (such as amines or alcohols) to form stable derivatives. These derivatives enhance the detectability and separation of target compounds in gas chromatography (GC) and liquid chromatography (LC).
3,5-Dimethylphenyl isocyanate, Thermo Scientific Chemicals Tris[(tert-butyl)(3,5-dimethylphenyl)amino]molybdenum(III)
Zukünftige Richtungen
Wirkmechanismus
Target of Action
A compound with a similar structure, aticaprant, acts as a selective antagonist of the κ-opioid receptor (kor), the biological target of the endogenous opioid peptide dynorphin .
Mode of Action
If we consider the similar compound aticaprant, it acts as a potent, selective, short-acting antagonist of the kor . This suggests that 3-(3,5-Dimethylphenyl)-4’-thiomethylpropiophenone might interact with its targets in a similar manner, leading to changes in the activity of the targeted receptors.
Biochemical Pathways
The kor, which is the target of the similar compound aticaprant, is involved in various physiological processes, including pain perception, consciousness, motor control, and mood . Therefore, it’s plausible that 3-(3,5-Dimethylphenyl)-4’-thiomethylpropiophenone might affect similar pathways.
Pharmacokinetics
Aticaprant, a similar compound, has a bioavailability of 25% and an elimination half-life of 30–40 hours . These properties impact the bioavailability and duration of action of the compound.
Result of Action
Antagonism of the kor by similar compounds like aticaprant can lead to changes in pain perception, consciousness, motor control, and mood .
Eigenschaften
IUPAC Name |
3-(3,5-dimethylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-10-14(2)12-15(11-13)4-9-18(19)16-5-7-17(20-3)8-6-16/h5-8,10-12H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAVUZJECAKLOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC=C(C=C2)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644889 | |
| Record name | 3-(3,5-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylphenyl)-4'-thiomethylpropiophenone | |
CAS RN |
898780-44-4 | |
| Record name | 1-Propanone, 3-(3,5-dimethylphenyl)-1-[4-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,5-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




